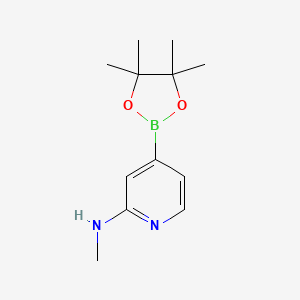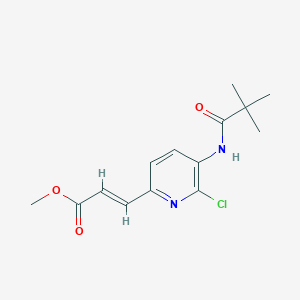
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
Vue d'ensemble
Description
“(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride” is a chemical compound with the molecular formula C8H16Cl2N2S . It has a molecular weight of 243.20 g/mol . The IUPAC name for this compound is 1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride” can be represented by the InChI code: 1S/C8H14N2S.2ClH/c1-5(9-4)8-6(2)11-7(3)10-8;;/h5,9H,1-4H3;2*1H . The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Physical And Chemical Properties Analysis
“(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride” has a molecular weight of 243.20 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 242.0411251 g/mol . The topological polar surface area of the compound is 53.2 Ų .
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It’s particularly useful in the identification and quantification of proteins, understanding their interactions, and determining their functional networks within cells .
Drug Synthesis
As a building block in medicinal chemistry, it’s involved in the synthesis of various drugs. Its structure is beneficial in creating molecules with potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Catalysis
In chemical synthesis, this compound can act as a catalyst to accelerate reactions, making processes more efficient and cost-effective. This is crucial in the development of new synthetic methodologies.
Biological Evaluation
Thiazole derivatives, including this compound, are evaluated for their biological activities. They have shown a range of activities such as anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .
Antimicrobial Applications
The thiazole ring is a common feature in antimicrobial agents. This compound can be used to develop new antimicrobial drugs to combat resistant strains of bacteria and other pathogens .
Anticancer Research
Thiazole derivatives are known for their anticancer activities. This compound can be modified to create new molecules that may inhibit cancer cell growth or induce apoptosis in cancerous cells .
Agrochemical Development
In the agrochemical industry, thiazole compounds are used to create pesticides and herbicides. Their effectiveness in controlling pests and weeds is critical for crop protection and yield improvement .
Photographic Sensitizers
Thiazoles are used in the development of photographic materials due to their light-sensitive properties. They play a role in the formation of images on photographic films and papers .
Propriétés
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJSYXKOHKTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)


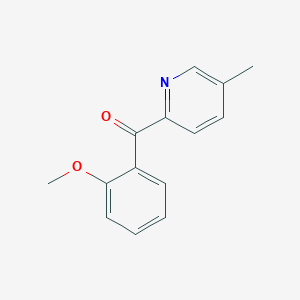
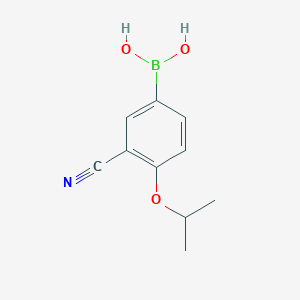
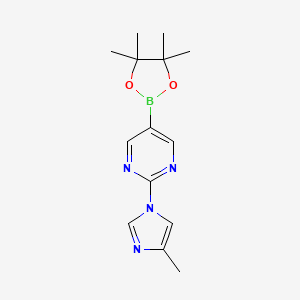
![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)

![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate](/img/structure/B1421072.png)
